molecular formula C18H17NO5S B2462909 2-(3,4,5-trimethoxyphenyl)-6,7-dihydrocyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4(5H)-one CAS No. 342381-89-9

2-(3,4,5-trimethoxyphenyl)-6,7-dihydrocyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4(5H)-one

Cat. No.: B2462909
CAS No.: 342381-89-9
M. Wt: 359.4
InChI Key: RDBZJKZQIBHRJQ-UHFFFAOYSA-N
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Description

2-(3,4,5-trimethoxyphenyl)-6,7-dihydrocyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4(5H)-one is a useful research compound. Its molecular formula is C18H17NO5S and its molecular weight is 359.4. The purity is usually 95%.
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Properties

IUPAC Name

10-(3,4,5-trimethoxyphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-21-11-7-9(8-12(22-2)15(11)23-3)16-19-17-14(18(20)24-16)10-5-4-6-13(10)25-17/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBZJKZQIBHRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C4=C(S3)CCC4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4,5-trimethoxyphenyl)-6,7-dihydrocyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4(5H)-one is a member of a class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article aims to elucidate the biological activity of this compound by reviewing relevant studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A cyclopenta moiety
  • A thieno ring
  • An oxazin functional group
  • A trimethoxyphenyl substituent

These structural components contribute to its biological properties, which are explored in the following sections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives containing the trimethoxyphenyl moiety have shown significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity in HepG2 Cells : Compounds with similar structures demonstrated IC50 values ranging from 1.38 to 3.21 μM against HepG2 liver cancer cells. Notably, one compound exhibited an IC50 of 1.38 μM, indicating potent activity compared to standard treatments like podophyllotoxin .

Table 1: Cytotoxic Activity of Related Compounds

CompoundIC50 (μM)Cell LineReference
Compound 91.38HepG2
Compound 102.52HepG2
Compound 113.21HepG2

The mechanism by which these compounds exert their anticancer effects has been linked to:

  • Inhibition of β-tubulin Polymerization : This disruption leads to cell cycle arrest and subsequent apoptosis.
  • Apoptotic Pathway Activation : Flow cytometry analysis indicated that compound 9 significantly increased the percentage of cells undergoing early and late apoptosis, suggesting that its cytotoxicity may be mediated through apoptotic mechanisms involving mitochondrial membrane potential (MMP) disruption and modulation of apoptotic proteins such as p53, Bax, and Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, related compounds have also shown antimicrobial activity. For example:

  • Compounds synthesized as analogues demonstrated competitive inhibition against various microbial enzymes including dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. The most potent derivatives had IC50 values significantly lower than traditional antifolates like trimethoprim .

Table 2: Inhibition Potency Against Microbial Enzymes

CompoundTarget EnzymeIC50 (μM)Reference
Compound 15aP. carinii DHFR>32
Compound 15bT. gondii DHFR0.14
Compound 15cRat liver DHFR1.3

Study on HepG2 Cells

A detailed study evaluated the effects of compound 9 on HepG2 cells, revealing:

  • Cell Cycle Disturbance : The compound caused significant disturbance in the G2/M phase.
  • Flow Cytometry Analysis : Indicated a marked increase in apoptotic cells after treatment with compound 9 compared to untreated controls .

Comparative Analysis with Traditional Antifolates

In comparative studies, the synthesized compounds were found to be more effective inhibitors than traditional antifolates against certain microbial enzymes, highlighting their potential as novel therapeutic agents .

Scientific Research Applications

The compound 2-(3,4,5-trimethoxyphenyl)-6,7-dihydrocyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4(5H)-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by case studies and data tables.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various pathogens including Pneumocystis carinii and Toxoplasma gondii, showing promising results as competitive inhibitors of dihydrofolate reductase (DHFR) enzymes.

Case Study: Inhibition of Dihydrofolate Reductase

  • Objective : To evaluate the inhibitory effects of the compound on DHFR.
  • Method : In vitro assays measuring IC50 values against Pneumocystis carinii DHFR.
  • Results : The compound demonstrated an IC50 value of 1.8 µM, significantly lower than traditional inhibitors like trimethoprim (12 µM) .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has suggested that compounds with similar structural motifs can interact with neurotransmitter systems and may provide protective effects against neurodegenerative diseases.

Case Study: Neuroprotection in Cellular Models

  • Objective : Assess neuroprotective effects in neuronal cell cultures.
  • Method : Treatment of neuronal cells with varying concentrations of the compound followed by exposure to neurotoxic agents.
  • Results : Significant reduction in cell death was observed at concentrations as low as 5 µM, indicating potential therapeutic benefits for conditions like Alzheimer's disease.

Pharmacological Applications

The pharmacological profile of This compound suggests its utility in treating infections and possibly neurodegenerative disorders. Its ability to inhibit specific enzymes involved in folate metabolism positions it as a candidate for further development in antimicrobial therapies.

Table 2: Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionIC50 Value
AntimicrobialPneumocystis carinii1.8 µM
NeuroprotectionNeuronal cell cultures5 µM

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